

# Spectroscopic Data of N-Ethylpropionamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethylpropionamide*

Cat. No.: *B1205720*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **N-Ethylpropionamide** (IUPAC Name: N-ethylpropanamide, CAS: 5129-72-6). The information detailed below includes mass spectrometry and infrared spectroscopy data, along with general experimental protocols. Despite extensive searches, specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N-Ethylpropionamide** were not readily available in the public domain.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for **N-Ethylpropionamide**.

### Mass Spectrometry (MS)

The mass spectrum of **N-Ethylpropionamide** is characterized by a molecular ion peak and several fragment ions. The data presented in Table 1 was obtained from the NIST WebBook, acquired via electron ionization (EI).

Table 1: Mass Spectrometry Data for **N-Ethylpropionamide**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	25.1
28	10.4
29	100.0
30	69.7
44	72.0
57	63.2
72	62.1
101	92.6

## Infrared (IR) Spectroscopy

Infrared spectroscopy of **N-Ethylpropionamide** reveals characteristic absorption bands corresponding to its functional groups. The primary vibrational modes of interest are the carbonyl (C=O) stretch of the amide group and the N-H stretch.

Table 2: Key Infrared Absorption Bands for **N-Ethylpropionamide**

Functional Group	Vibrational Mode	Typical Absorption Range (cm <sup>-1</sup> )
Amide (C=O)	Stretch	~1640
Amide (N-H)	Stretch	~3300

## Experimental Protocols

This section outlines generalized experimental methodologies for the acquisition of the spectroscopic data presented.

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and fragmentation pattern of **N-Ethylpropionamide**.

Methodology:

- **Sample Preparation:** A dilute solution of **N-Ethylpropionamide** is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- **Injection:** The sample solution is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for small molecules like **N-Ethylpropionamide**. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Ethylpropionamide** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For a liquid sample like **N-Ethylpropionamide**, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.

- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

Objective: To determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. While specific data for **N-Ethylpropionamide** was not found, a general protocol for acquiring such data is provided below.

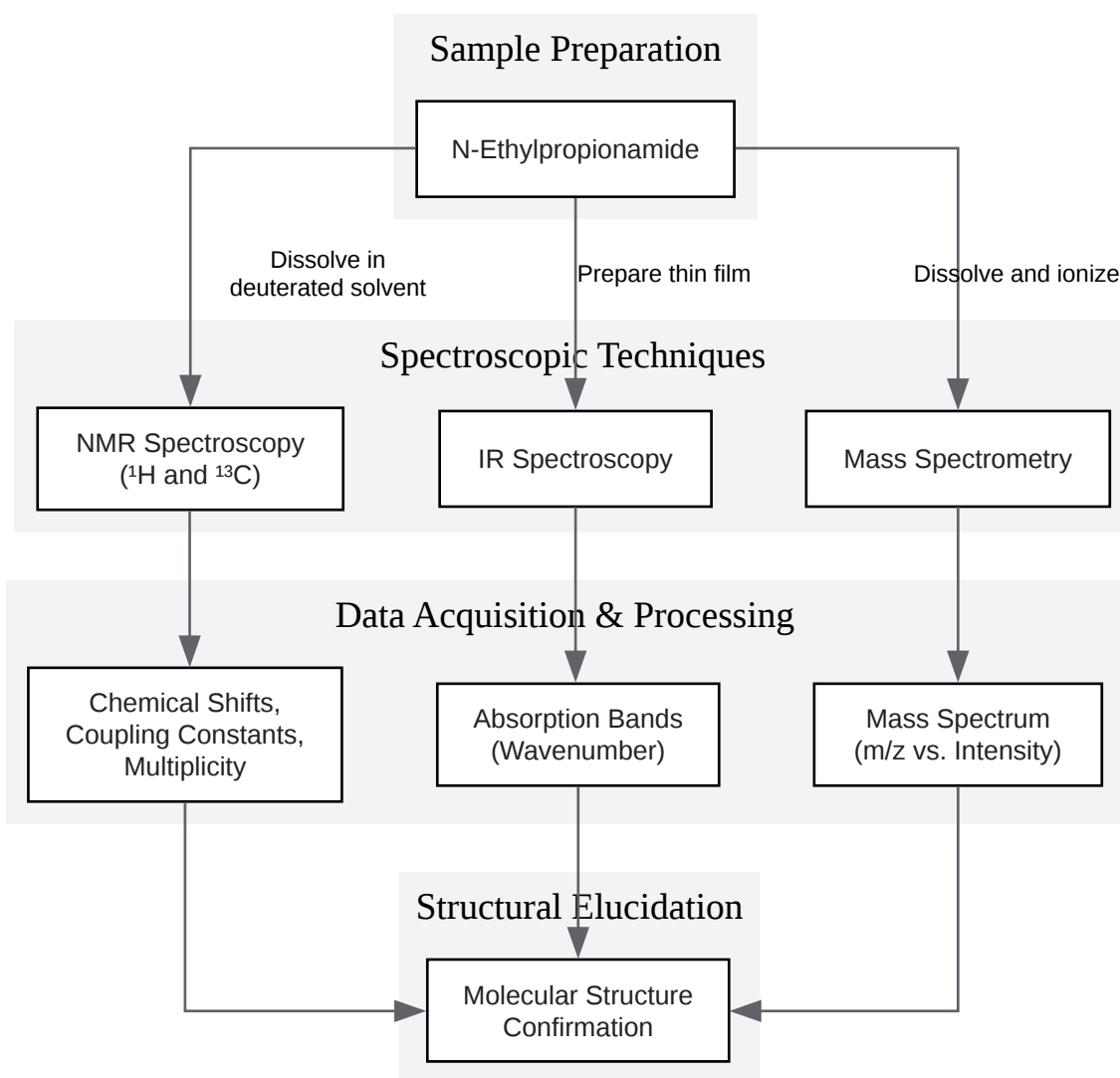
### Methodology:

- Sample Preparation:
  - Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
  - The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved signals.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a pulse sequence is applied to excite the proton nuclei. The resulting free induction decay (FID) signal is recorded.

- For  $^{13}\text{C}$  NMR, a different pulse sequence, often with proton decoupling, is used to excite the carbon-13 nuclei and record the FID.
- Data Processing:
  - The FID is converted into a spectrum using a Fourier transform.
  - The spectrum is phased to ensure all peaks are in the correct absorptive mode.
  - The baseline of the spectrum is corrected to be flat.
  - The chemical shifts are referenced to the TMS signal.
  - The integrals of the  $^1\text{H}$  NMR signals are calculated to determine the relative number of protons for each signal. The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the atoms.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **N-Ethylpropionamide**.



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Caption: General workflow for spectroscopic analysis.

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